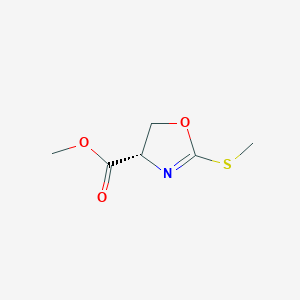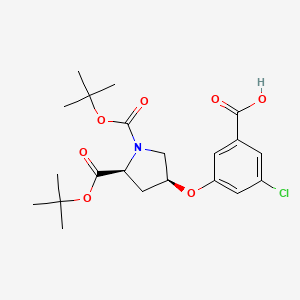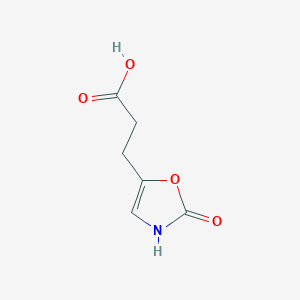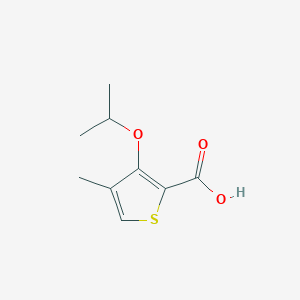
1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a unique organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyrrole ring.
科学的研究の応用
1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for drug development.
作用機序
The mechanism by which 1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
1-(2-Hydroxyethyl)-4-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
1-(2-Hydroxyethyl)-4-(difluoromethyl)-1H-pyrrole-3-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.
1-(2-Hydroxyethyl)-4-(trifluoromethyl)-1H-imidazole-3-carboxylic acid: Similar structure with an imidazole ring instead of a pyrrole ring.
Uniqueness: The presence of the trifluoromethyl group in 1-(2-hydroxyethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and stability, which are not observed in its analogs. This makes it particularly valuable in applications requiring enhanced membrane permeability and metabolic stability .
特性
分子式 |
C8H8F3NO3 |
|---|---|
分子量 |
223.15 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)6-4-12(1-2-13)3-5(6)7(14)15/h3-4,13H,1-2H2,(H,14,15) |
InChIキー |
ZOTUAURJAINELF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN1CCO)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



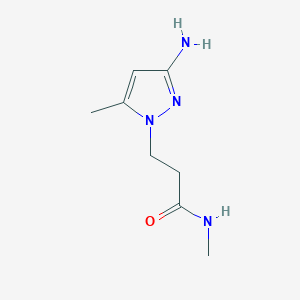
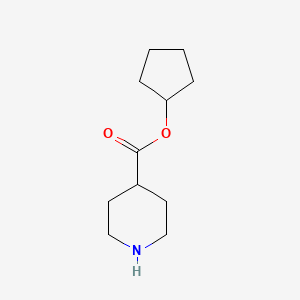
![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)

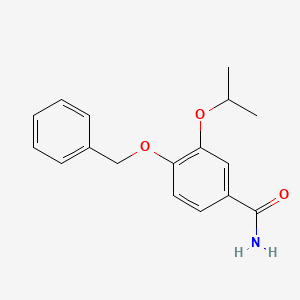
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)
